molecular formula C8H7N3O2 B1277038 5-amino-1H-indazole-3-carboxylic Acid CAS No. 78155-77-8

5-amino-1H-indazole-3-carboxylic Acid

Cat. No.: B1277038
CAS No.: 78155-77-8
M. Wt: 177.16 g/mol
InChI Key: ZIFCSVSXHXFOAT-UHFFFAOYSA-N
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Description

5-amino-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. This compound is characterized by its unique structure, which includes an indazole ring substituted with an amino group at the 5-position and a carboxylic acid group at the 3-position. It has garnered significant interest in scientific research due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Indazole derivatives are currently drawing more attention in medicinal chemistry as kinase inhibitors . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or lificiguat, and more indazole-based drugs are currently under development .

Biochemical Analysis

Biochemical Properties

5-Amino-1H-indazole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is significant as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . By inhibiting COX-2, it reduces the production of pro-inflammatory mediators such as prostaglandins. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the synthesis of inflammatory mediators . Additionally, it can modulate the activity of other enzymes and proteins by altering their conformation and stability. These interactions lead to changes in gene expression and cellular responses, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under standard storage conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of COX-2 and other target enzymes, resulting in prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 activity without significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are excreted through the kidneys . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it can be directed to specific organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its therapeutic effects and overall cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-indazole-3-carboxylic acid can be achieved through several methods. One common approach involves the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates, followed by cyclization to form the indazole ring . Another method includes the selective deprotection of t-Bu-ester, followed by decarboxylation to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is crucial for the successful production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups replacing the amino or carboxylic acid groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1H-indazole-3-carboxylic acid is unique due to the presence of both an amino group at the 5-position and a carboxylic acid group at the 3-position. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .

Properties

IUPAC Name

5-amino-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFCSVSXHXFOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429021
Record name 5-amino-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78155-77-8
Record name 5-amino-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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